molecular formula C23H22N2O5 B2528367 N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide CAS No. 946333-22-8

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B2528367
CAS No.: 946333-22-8
M. Wt: 406.438
InChI Key: DPPYTYWEQOYURT-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxole ring, a dihydropyridine ring, and an acetamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of the benzodioxole ring, the dihydropyridine ring, and the final coupling to form the acetamide group. Common synthetic routes may include:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Dihydropyridine Ring: This step often involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Coupling Reactions: The final step involves coupling the benzodioxole and dihydropyridine intermediates through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity, particularly those involved in neurotransmitter synthesis or degradation.

    Receptor Interaction: Binding to specific receptors in the nervous system, influencing signal transduction pathways.

    Pathway Modulation: Affecting cellular pathways such as the PI3K-AKT or MAPK pathways, which are involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide
  • N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-chlorophenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide
  • N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methoxyphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is unique due to its specific substitution pattern on the dihydropyridine ring and the presence of the benzodioxole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-15-3-5-17(6-4-15)13-28-22-11-25(16(2)9-19(22)26)12-23(27)24-18-7-8-20-21(10-18)30-14-29-20/h3-11H,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPYTYWEQOYURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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